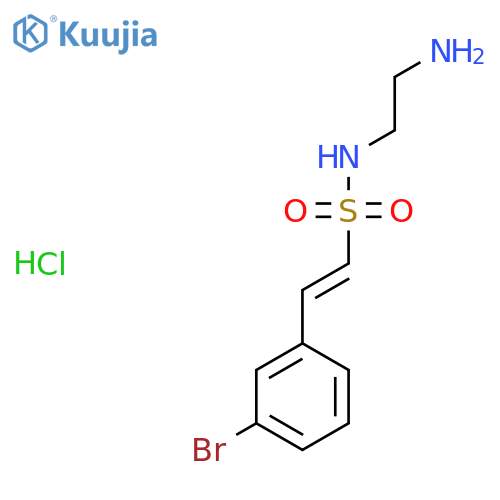

Cas no 1465716-60-2 (N-(2-aminoethyl)-2-(3-bromophenyl)ethene-1-sulfonamide hydrochloride)

1465716-60-2 structure

商品名:N-(2-aminoethyl)-2-(3-bromophenyl)ethene-1-sulfonamide hydrochloride

N-(2-aminoethyl)-2-(3-bromophenyl)ethene-1-sulfonamide hydrochloride 化学的及び物理的性質

名前と識別子

-

- N-(2-aminoethyl)-2-(3-bromophenyl)ethene-1-sulfonamide hydrochloride

- EN300-26575784

- 1465716-60-2

- (E)-N-(2-Aminoethyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride

-

- インチ: 1S/C10H13BrN2O2S.ClH/c11-10-3-1-2-9(8-10)4-7-16(14,15)13-6-5-12;/h1-4,7-8,13H,5-6,12H2;1H/b7-4+;

- InChIKey: WLCBOFPJMMYMKL-KQGICBIGSA-N

- ほほえんだ: BrC1=CC=CC(=C1)/C=C/S(NCCN)(=O)=O.Cl

計算された属性

- せいみつぶんしりょう: 339.96479g/mol

- どういたいしつりょう: 339.96479g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 324

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.6Ų

N-(2-aminoethyl)-2-(3-bromophenyl)ethene-1-sulfonamide hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26575784-0.05g |

N-(2-aminoethyl)-2-(3-bromophenyl)ethene-1-sulfonamide hydrochloride |

1465716-60-2 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

N-(2-aminoethyl)-2-(3-bromophenyl)ethene-1-sulfonamide hydrochloride 関連文献

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

1465716-60-2 (N-(2-aminoethyl)-2-(3-bromophenyl)ethene-1-sulfonamide hydrochloride) 関連製品

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量